Bromo(2-cyanophenyl)ZINC
Description
Bromo(2-cyanophenyl)ZINC is an organozinc compound characterized by a bromo ligand and a 2-cyanophenyl group bonded to a zinc center. Its molecular formula is C₇H₄BrNZn, with a molecular weight of 255.41 g/mol (estimated from analogous structures in ). The cyano group at the ortho position of the phenyl ring introduces significant electron-withdrawing effects, influencing its reactivity in cross-coupling reactions such as Negishi or Kumada couplings.
Properties
Molecular Formula |
C7H4BrNZn |
|---|---|
Molecular Weight |
247.4 g/mol |
IUPAC Name |
zinc;benzonitrile;bromide |
InChI |
InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI Key |
RMKGSYMTOCNGNW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)C#N.[Zn+2].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Bromo(2-cyanophenyl)ZINC with structurally related organozinc compounds:
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects: The 2-cyanophenyl group in this compound enhances the electrophilicity of the zinc center, accelerating transmetallation in cross-couplings. This contrasts with fluorine-substituted analogs (e.g., Bromo(2,4-difluorobenzyl)ZINC), where electron-withdrawing F atoms stabilize the zinc complex but slow reactivity .
- However, this hindrance can prevent unwanted side reactions in crowded catalytic systems .
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